7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
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Overview
Description
7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound that belongs to the phenoxazine family Phenoxazines are heterocyclic compounds known for their diverse applications in various scientific fields, including organic electronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the phenoxazine core, followed by the introduction of the cyclohexylamino and methyl groups. Common reagents used in these reactions include cyclohexylamine, methyl iodide, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell death. Additionally, its fluorescent properties enable it to be used as a probe for imaging biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
Phenothiazine: A structurally similar compound with sulfur instead of oxygen.
Carbazole: Another heterocyclic compound with nitrogen in the ring structure.
Uniqueness
7-(cyclohexylamino)-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione stands out due to its specific functional groups and structural features, which confer unique properties such as enhanced fluorescence and specific biological activities
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
7-(cyclohexylamino)-1-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C27H24N2O3/c1-15-8-7-13-20-24(15)29-25-21(32-20)14-19(28-16-9-3-2-4-10-16)22-23(25)27(31)18-12-6-5-11-17(18)26(22)30/h5-8,11-14,16,28-29H,2-4,9-10H2,1H3 |
InChI Key |
TWPWQJKIXZYTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(N2)C4=C(C(=C3)NC5CCCCC5)C(=O)C6=CC=CC=C6C4=O |
Origin of Product |
United States |
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